Cleaner Kinome Profile: Vemurafenib vs. Dabrafenib in BRAF-Mutant Melanoma Cells
A mass spectrometry-based chemical proteomics study directly compared the kinase binding profiles of vemurafenib and dabrafenib in BRAF V600E-mutant 1205Lu melanoma cells. The analysis revealed that dabrafenib binds to and inhibits multiple off-target kinases (including CDK16, NEK9, and ULK1), whereas vemurafenib shows high selectivity, binding only BRAF [1].
| Evidence Dimension | Kinase binding profile (kinome selectivity) |
|---|---|
| Target Compound Data | Binds only BRAF |
| Comparator Or Baseline | Dabrafenib binds BRAF, NEK9, and CDK16 |
| Quantified Difference | Vemurafenib binds 1 target; dabrafenib binds 3 or more targets in the same cellular context. |
| Conditions | BRAF V600E-mutant 1205Lu melanoma cell lysates; chemical proteomics with immobilized drug beads. |
Why This Matters
A cleaner target profile reduces the risk of off-target driven toxicity and provides a more selective tool for mechanistic studies requiring specific BRAF inhibition.
- [1] Stuhlmiller TJ, et al. Inhibition of Lapatinib-Induced Kinome Reprogramming in ERBB2-Positive Breast Cancer by Targeting BET Family Bromodomains. Cell Rep. 2015;11(3):390-404. DOI: 10.1016/j.celrep.2015.03.037. View Source
